4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
Description
4-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole moiety at position 4 and a 4-methylphenyl group at position 1. The benzimidazole ring is known for its pharmacological relevance, including roles in anticancer, antimicrobial, and antioxidant activities . The 4-methylphenyl substituent likely enhances lipophilicity and bioavailability compared to simpler aryl groups, making this compound a candidate for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)18-19-15-4-2-3-5-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVKTEORPLKJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and neuroprotective effects, and presents relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 291.36 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.
Anti-inflammatory Activity
Research indicates that benzimidazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the interaction of benzimidazole compounds with various receptors, such as transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, contributing to their anti-inflammatory properties . The incorporation of specific substituents can enhance selectivity for cyclooxygenase (COX) enzymes, with some derivatives showing up to 470-fold selectivity for COX-2 over COX-1, comparable to established drugs like celecoxib .
| Compound | COX-2 Selectivity | IC50 (µM) |
|---|---|---|
| Benzimidazole Derivative A | 470-fold | 0.007 |
| Celecoxib | 375-fold | - |
| Rofecoxib | 200-fold | - |
Anticancer Activity
Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds containing the benzimidazole structure have shown promising results in inhibiting various cancer cell lines. A notable study reported that specific derivatives exhibited IC50 values in the nanomolar range against different cancer types, indicating potent antiproliferative activity .
Case Study:
In a recent evaluation of substituted benzimidazoles, a compound demonstrated an IC50 value of 25.3 nM against KG1 cell lines and 77.4 nM against SNU16 cell lines, suggesting strong anticancer efficacy .
Neuroprotective Effects
The neuroprotective properties of benzimidazole derivatives have also been investigated. Some studies suggest that these compounds can modulate pathways involved in neurodegenerative diseases by inhibiting kinases associated with apoptosis and inflammation . The design of specific derivatives targeting these pathways may lead to novel treatments for conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. SAR studies indicate that modifications at specific positions on the benzimidazole ring can significantly alter potency and selectivity against various biological targets .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one. Research indicates that compounds with similar structures exhibit significant inhibitory effects against Hepatitis C Virus (HCV), particularly targeting the non-structural protein NS5A. For instance, related compounds have shown EC values in the nanomolar range against HCV, suggesting a promising avenue for further development in antiviral therapies .
Anti-inflammatory Effects
Benzimidazole derivatives are noted for their anti-inflammatory properties. In various models, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide production. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .
Analgesic Properties
The analgesic potential of this compound has been explored in animal models, where it exhibited notable pain relief comparable to established analgesics like diclofenac. Studies reported a decrease in pain response in models of acetic acid-induced writhing, indicating its efficacy as an analgesic agent .
Case Studies
Several case studies have been documented regarding the efficacy of benzimidazole derivatives:
| Study | Findings |
|---|---|
| Gaba and Mohan (2015) | Reported significant analgesic and anti-inflammatory effects at doses of 100 mg/kg. |
| Kumar et al. (2015) | Found that certain derivatives displayed superior analgesic activity compared to standard treatments. |
| Chang et al. (2012) | Developed derivatives that effectively inhibited Helicobacter pylori, showcasing potential gastrointestinal applications. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s key structural differentiator is the 4-methylphenyl group at position 1 of the pyrrolidin-2-one ring. Comparisons with similar compounds reveal how substituent modifications influence properties:
Key Observations:
- Bioactivity Trends : Analogs with electron-withdrawing groups (e.g., chloro in ) show stronger antibacterial effects, while methyl groups (as in the target compound) may favor antioxidant activity via radical stabilization .
Pharmacological Activity
While direct data for the target compound are absent, analogs provide insights:
- Antioxidant Activity : 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives exhibit 1.5× higher antioxidant activity than ascorbic acid . The target compound’s 4-methylphenyl group may similarly enhance radical scavenging via steric and electronic effects.
- Antibacterial Activity : Compounds with benzimidazole-triazole hybrids (e.g., ) show MIC values as low as 0.98 μg/cm³ against E. coli and S. aureus. The methyl group in the target compound could reduce toxicity compared to chlorinated analogs.
Q & A
Q. What are the common synthetic routes for 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclocondensation reactions. For example, Method A involves refluxing 1-substituted phenyl-4-carboxy-2-pyrrolidinone derivatives with 1,2-diaminobenzene in 4 M HCl for 24 hours, followed by neutralization and crystallization, yielding the benzimidazole-pyrrolidinone scaffold . Method B employs amino acid precursors under milder acidic conditions (10% HCl, 30 min reflux), which may reduce side reactions but requires careful pH adjustment . Optimization strategies include:
- Catalyst selection : Using HCl as a catalyst improves cyclization efficiency.
- Solvent choice : Polar aprotic solvents like DMF enhance reaction homogeneity .
- Temperature control : Prolonged reflux (24–48 hours) ensures complete ring closure .
- Purification : Crystallization from ethanol or acetonitrile yields >85% purity .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond angles and torsional strain. For example, a related compound (C22H20N2O4) crystallizes in the monoclinic P21/c space group with unit cell parameters a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13° . Hydrogen-bonding networks stabilize the crystal lattice .
Q. What in vivo models are appropriate for initial evaluation of its biological activity?
The elevated plus maze (EPM) test in Wistar rats is widely used for screening anxiolytic activity. In a study of benzimidazole derivatives, compounds were administered intravenously, and time spent in open arms was compared to diazepam controls . Dose-response curves (e.g., 5–20 mg/kg) and behavioral metrics (e.g., locomotor activity) help differentiate anxiolytic effects from sedation .
Advanced Research Questions
Q. How do structural modifications at specific positions influence the compound's pharmacological profile and potency?
- Benzimidazole substituents : Introducing electron-withdrawing groups (e.g., -NO2 at position 6) enhances anti-anxiety activity, as seen in compound ZF (IC50 = 0.98 μM vs. diazepam IC50 = 1.2 μM) .
- Pyrrolidinone substitution : A 4-methylphenyl group improves metabolic stability compared to unsubstituted analogs, reducing hepatic clearance in pharmacokinetic studies .
- Hybrid derivatives : Combining benzimidazole with pyridine (e.g., 2-pyridyl substituents) increases fluorescence properties, enabling cellular imaging .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Batch variability : Ensure synthetic reproducibility via HPLC purity checks (>95%) and mass spectrometry .
- Pharmacokinetic factors : Compare bioavailability metrics (e.g., AUC, Cmax) across administration routes (oral vs. intravenous) .
- Species differences : Validate results in multiple models (e.g., murine vs. primate) to account for metabolic enzyme variations .
Q. How can computational and experimental methods be integrated to elucidate its mechanism of action?
- Molecular docking : Simulate binding to targets like GABA-A receptors (PDB ID: 6HUO) to predict affinity .
- QSAR modeling : Correlate substituent electronegativity with anxiolytic potency using Hammett constants .
- In vitro assays : Validate predicted interactions via radioligand displacement (e.g., [3H]-flumazenil binding in cortical membranes) .
Q. What are the key considerations in designing stability studies to identify degradation products under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 48 hours .
- Analytical tools : Use LC-MS/MS to detect degradation products like 1-(4-methylphenyl)pyrrolidin-2-one (m/z 175.1) and benzimidazole fragments (m/z 118.1) .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, informing storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
